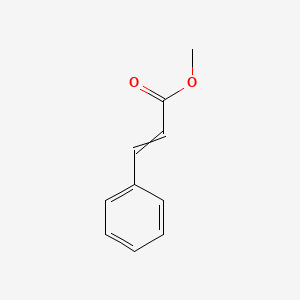

2-Propenoic acid, 3-phenyl-, methyl ester

Description

Contextualizing 2-Propenoic Acid, 3-phenyl-, Methyl Ester within Cinnamate (B1238496) Ester Chemistry

Methyl cinnamate is a prominent member of the cinnamate ester family, which are esters of cinnamic acid. These compounds share a common structural feature: a phenyl group attached to an acrylic acid ester moiety cymitquimica.com. This structure contributes to their characteristic aromatic properties cymitquimica.com. Cinnamate esters are widely recognized for their pleasant fragrances and are derived from the commercially available trans-cinnamic acid, a natural product found in sources like cinnamon and honey nsf.gov.

The synthesis of methyl cinnamate is a classic example of Fischer esterification, a fundamental reaction in organic chemistry. This process typically involves the reaction of cinnamic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid chemicalbook.comnsf.govacs.org. The reaction is often performed under reflux conditions to achieve a high yield of the desired ester nsf.govacs.org. This straightforward synthesis makes methyl cinnamate an accessible compound for educational and research purposes, often used in undergraduate organic chemistry laboratories to demonstrate esterification principles nsf.govacs.orgacs.org.

The chemical and physical properties of methyl cinnamate are well-documented and provide a basis for its study and application.

Table 1: Physical and Chemical Properties of Methyl Cinnamate

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀O₂ nih.govscentree.co |

| Molecular Weight | 162.19 g/mol nih.govscentree.co |

| Appearance | White to slightly yellow crystals chemicalbook.comscentree.co |

| Melting Point | 34-38 °C chemicalbook.comwikipedia.orgodowell.com |

| Boiling Point | 260-262 °C chemicalbook.comwikipedia.orgodowell.com |

| Density | ~1.092 g/cm³ wikipedia.orgodowell.com |

| Refractive Index | ~1.577 at 20°C scentree.coodowell.com |

Spectroscopic analysis is crucial for the identification and characterization of methyl cinnamate. The data from techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a definitive fingerprint of the molecule.

Table 2: Spectroscopic Data for Methyl Cinnamate

| Spectroscopy | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | Signals corresponding to the methyl ester protons, olefinic protons, and aromatic protons of the phenyl group are observed researchgate.netcore.ac.uk. The coupling constant between the olefinic protons (typically around 16 Hz) confirms the trans configuration core.ac.uk. |

| ¹³C NMR (CDCl₃) | Shows distinct signals for the carbonyl carbon of the ester, the olefinic carbons, the carbons of the aromatic ring, and the methyl carbon nih.govresearchgate.netcore.ac.uk. |

| IR (KBr) | Characteristic absorption bands include those for C=O stretching of the ester group, C=C stretching of the alkene and aromatic ring, and C-O-C vibrations core.ac.ukchemicalbook.com. |

| Mass Spec. (GC-MS) | The mass spectrum typically shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns nih.govresearchgate.net. |

Evolution of Research Perspectives on this compound

Historically, research and application of methyl cinnamate were primarily driven by its organoleptic properties for the flavor and fragrance industries chemicalbook.comwikipedia.org. Its natural occurrence in aromatic plants made it a target for isolation and identification in phytochemical studies core.ac.ukwikipedia.org. The development of efficient synthetic methods, such as the Fischer esterification, further solidified its place as a commercial fragrance and flavoring agent nsf.govacs.org.

Over time, the focus of research has expanded significantly beyond its sensory attributes. Scientists began to investigate the biological roles and activities of methyl cinnamate. It was identified as an important signaling molecule in plant-insect interactions, acting as an attractant for various insects, including orchid bees wikipedia.orgnih.govnih.gov. This discovery opened up new avenues of research in chemical ecology.

In more recent years, the scientific community has explored the pharmacological potential of methyl cinnamate. Studies have revealed a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties cymitquimica.comaip.org. For instance, research has demonstrated its ability to inhibit the growth of certain bacteria cabidigitallibrary.org. This shift in perspective has transformed methyl cinnamate from a simple fragrance compound into a molecule of interest for potential applications in pharmaceuticals and cosmetics cymitquimica.com. The evolution of analytical techniques has also allowed for a deeper understanding of its biosynthesis in plants, with studies identifying the specific enzymes, such as cinnamate/p-coumarate carboxyl methyltransferases (CCMTs), responsible for its formation in species like sweet basil nih.govnih.govresearchgate.net.

Current Paradigms and Emerging Frontiers in this compound Research

Current research on methyl cinnamate is characterized by a multidisciplinary approach, integrating chemistry, biology, and biotechnology. One of the most significant emerging frontiers is the development of microbial cell factories for its sustainable production. As consumers increasingly prefer natural flavors, biotechnological production methods are being explored as an alternative to chemical synthesis acs.org. A notable achievement in this area is the successful engineering of Escherichia coli to produce methyl cinnamate de novo from glucose, demonstrating the potential for bio-based manufacturing acs.org.

The study of its biological activities continues to be a major research focus. Investigations into its antimicrobial properties are being refined, with studies comparing its efficacy to its parent compound, cinnamic acid, and other derivatives cabidigitallibrary.org. The addition of functional groups, such as a nitro group, to the methyl cinnamate structure has been shown to enhance its antibacterial effectiveness, opening doors for the synthesis of novel antimicrobial agents cabidigitallibrary.org.

Furthermore, the role of methyl cinnamate in plant biology and its ecological interactions remains an active area of investigation. Research continues to unravel the complexities of its biosynthesis, regulation, and function in plant defense and pollinator attraction nih.govnih.gov. The application of advanced techniques like structural modeling and ligand docking is helping to elucidate the substrate preferences of the enzymes involved in its synthesis nih.govresearchgate.net. Additionally, the unique chemical structure of methyl cinnamate, containing an α,β-unsaturated carbonyl group and an aromatic ring, makes it a candidate for the synthesis of novel bio-based polymers, an area of growing interest in materials science researchgate.net.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRCUPLGCSFEDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042151 | |

| Record name | Methyl cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 3-phenyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

103-26-4 | |

| Record name | Methyl cinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-phenyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Propenoic Acid, 3 Phenyl , Methyl Ester

Chemo-Catalytic and Organic Synthesis Approaches

Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a fundamental method for synthesizing esters like methyl cinnamate (B1238496) from cinnamic acid and methanol (B129727). rsc.orgnih.gov Optimization of this equilibrium-driven process focuses on catalyst choice, reaction conditions, and the use of modern energy sources to enhance reaction rates and yields.

Traditional protocols often employed a large excess of a strong mineral acid, like sulfuric acid (H₂SO₄), and required long reflux times, sometimes over 12 hours. nsf.gov Research has shown that catalyst loading can be significantly reduced without compromising yield. For instance, using 50 mol % of sulfuric acid for 1.5 hours can result in a 99% yield. nsf.gov An alternative and safer catalyst is the solid acid p-toluenesulfonic acid (pTSA), which is easier to handle than corrosive concentrated sulfuric acid. nsf.govprepchem.com A 50 mol % loading of pTSA can produce a 91% yield. nsf.gov

The integration of microwave irradiation represents a significant advancement, drastically reducing reaction times from hours to minutes. nsf.gov When using microwave heating at 110 °C for just two minutes, a 97% yield of methyl cinnamate was achieved with 50 mol % sulfuric acid. nsf.gov Similarly, with pTSA as the catalyst, a 91% yield was obtained under the same microwave conditions. nsf.gov Room temperature synthesis is also feasible, though it requires longer reaction times, by using excess sulfuric acid and sometimes a co-solvent like ethyl acetate (B1210297) to improve the solubility of cinnamic acid. researchgate.net

A Chinese patent describes a method using a supported acid catalyst for a liquid-solid phase esterification at 70-80 °C for 3-7 hours, achieving yields between 85% and 90% after a specific purification process. google.com

| Catalyst | Catalyst Loading (mol %) | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| H₂SO₄ | 50 | Conventional Heating | 1.5 h | 99 | nsf.gov |

| p-Toluenesulfonic acid (pTSA) | 50 | Conventional Heating | Not specified | 91 | nsf.gov |

| H₂SO₄ | 50 | Microwave (110 °C) | 2 min | 97 | nsf.gov |

| p-Toluenesulfonic acid (pTSA) | 50 | Microwave (110 °C) | 2 min | 91 | nsf.gov |

| H₂SO₄ | Excess | Room Temperature | 3 days | Fair to Excellent | researchgate.net |

The Mizoroki-Heck reaction provides a powerful alternative for C-C bond formation, allowing for the synthesis of substituted alkenes. researchgate.net This palladium-catalyzed reaction can be used to produce methyl cinnamate by coupling an aryl halide (or triflate) with methyl acrylate (B77674). rsc.orgmit.edu This method is advantageous for creating the core carbon skeleton of the cinnamate molecule directly.

In a typical Heck reaction for this purpose, an aryl halide such as iodobenzene (B50100) or bromoanisole is reacted with methyl acrylate in the presence of a palladium catalyst (e.g., palladium(II) acetate or palladium on charcoal), a base (like sodium bicarbonate or triethylamine), and often a phosphine (B1218219) ligand. researchgate.netacs.org The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to release the final product and regenerate the catalyst. rsc.org

Optimization efforts have focused on improving catalyst stability and activity, especially when using less reactive aryl chlorides or bromides. acs.org The use of ionic liquids as solvents has been explored to facilitate catalyst recycling and to conduct the reaction without phosphine ligands. researchgate.netacs.org For example, a reaction between bromoanisole and 2-ethylhexyl acrylate (a larger ester than methyl acrylate) was successfully carried out in a morpholine-based ionic liquid at 180°C, demonstrating the robustness of this approach for producing cinnamate structures. acs.org Another approach involves the carbonylation of styrene (B11656) in the presence of methanol, using a palladium-acetate catalyst, which can yield methyl cinnamate. In some systems, over 100 molecules of methyl cinnamate can be formed per molecule of the palladium complex.

| Aryl Source | Alkene | Catalyst System | Solvent | Key Findings | Reference |

|---|---|---|---|---|---|

| Iodobenzene | Styrene | PdCl₂ / KOAc | Methanol | The original Mizoroki-Heck reaction forming stilbene, a related structure. | researchgate.net |

| Bromoanisole | 2-Ethylhexyl acrylate | Pd(OAc)₂ / NaHCO₃ | Ionic Liquid | Successful synthesis of a sunscreen agent, a cinnamate derivative, using a less reactive aryl bromide. | acs.org |

| Styrene | Carbon Monoxide / Methanol | [Pd(CO)(OCOMe)]₄ / CuCl₂ | Styrene (as reactant and solvent) | Carbomethoxylation of styrene to form methyl cinnamate; copper salt acts as a reoxidant. | |

| Iodobenzene | Methyl Acrylate | Co hollow nanospheres | DMF | A novel cobalt-catalyzed Heck-type reaction producing methyl cinnamate. |

To address the cost, toxicity, and sustainability concerns associated with metal catalysts, metal-free catalysis has emerged as a significant area of research. These methods utilize organic molecules (organocatalysts) or other non-metallic species to promote reactions like esterification, offering greener alternatives.

One advanced metal-free approach is trans-esterification catalyzed by tetramethylammonium (B1211777) methyl carbonate (TMC). This catalyst reacts with an alcohol in-situ to generate an alkoxide ion, which is the active nucleophile for the ester exchange. This system avoids the issue of chelation that can deactivate metal catalysts and has shown broad applicability, successfully catalyzing reactions with substrates containing sensitive functional groups like amines. The process is considered a form of green chemistry as the catalyst is metal-free and recyclable.

Organocatalysis can also be applied to control fuel-driven chemical reaction networks for transient esterification. In one such system, acetic anhydride (B1165640) acts as a chemical fuel to form an ester, which then hydrolyzes. The rates of both formation and hydrolysis can be controlled by organocatalysts like pyridine (B92270) and imidazole, demonstrating a sophisticated level of control over the esterification process without the use of metals.

Copper catalysis offers a more economical and sustainable alternative to precious metal catalysis. Recent research has demonstrated novel copper-catalyzed transformations for the synthesis of cinnamate derivatives from simple starting materials.

A significant development is the copper-catalyzed 1,2-methoxy methoxycarbonylation of styrenes using methyl formate (B1220265) as a source for both the methoxy (B1213986) and methoxycarbonyl groups. This reaction efficiently converts styrene derivatives into valuable β-methoxy alkanoates and cinnamates. For example, the reaction of styrene with methyl formate in the presence of a copper catalyst can yield methyl cinnamate directly.

Copper salts also play a crucial role as co-catalysts or reoxidants in other catalytic systems. In certain palladium-catalyzed carbonylations of styrene to methyl cinnamate, cupric acetate or copper chloride is used to reoxidize the palladium catalyst, allowing the catalytic cycle to continue. While the primary catalysis is performed by palladium, the presence of copper is essential for achieving a catalytic turnover. Furthermore, copper has been widely studied for other transformations of styrenes, such as trifluoromethylation and enantioselective additions to imines, highlighting its versatility in activating this class of compounds for various C-C and C-X bond formations.

Deep Eutectic Solvents (DES) are a class of ionic fluids composed of a mixture of hydrogen bond donors and acceptors, which form a eutectic with a melting point much lower than the individual components. These solvents are attractive for green chemistry due to their low volatility, biodegradability, and simple preparation. Crucially, some DES can also function as catalysts.

For the synthesis of methyl cinnamate, acidic DES have been developed to catalyze the esterification of cinnamic acid with methanol. A series of DES prepared by mixing choline (B1196258) chloride (a hydrogen bond acceptor) with p-toluenesulfonic acid monohydrate (a hydrogen bond donor and acid source) has been shown to be highly effective. The study found that a DES with a 1:3 molar ratio of choline chloride to pTSA (ChCl-3PTSA) exhibited excellent catalytic activity. The reaction kinetics were studied in detail, optimizing parameters such as catalyst loading, reactant molar ratio, and temperature to maximize the conversion of cinnamic acid. Because the DES acts as both the solvent and the catalyst, it simplifies the reaction setup and aligns with the principles of green chemistry.

| DES Composition (Molar Ratio) | Reactants | Key Feature | Reference |

|---|---|---|---|

| Choline Chloride : p-Toluenesulfonic Acid (1:1 to 1:3) | Cinnamic Acid, Methanol | DES acts as a dual solvent-catalyst system for esterification. ChCl-3PTSA was most effective. | |

| Choline Chloride-based | Cinnamic Acid, Propanol | Used to synthesize n-propyl cinnamate, demonstrating applicability to other alcohols. | |

| General Natural DES (e.g., Choline Chloride, Amino Acids) | Natural Products | Used for extraction, showing their compatibility with organic molecules. |

Modern synthetic strategies increasingly incorporate advanced technologies like photochemistry and continuous flow chemistry to improve reaction efficiency, control, and scalability.

Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers numerous advantages for esterification. The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to significantly reduced reaction times and improved yields. Fischer esterification has been efficiently performed in flow systems using a packed-bed reactor filled with a solid-supported acid catalyst, such as sulfonic acid-functionalized silica. This setup allows for easy separation of the catalyst from the product stream and enables continuous production. For example, the synthesis of methyl laurate was achieved quantitatively in just 3 minutes at 110 °C using such a system.

Photochemical methods use light to initiate chemical reactions. While photochemistry is a powerful tool for C-C bond formation, its application in the direct synthesis of methyl cinnamate is not widely reported. Instead, the most prominent photochemical reaction involving cinnamates is their [2+2] photodimerization, where two molecules of the ester react to form a cyclobutane (B1203170) ring. researchgate.net This reaction is itself an important transformation for creating complex molecular architectures. The integration of flow chemistry with photochemistry is an active area of research, which could in the future lead to novel synthetic routes for cinnamates and other compounds.

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing 2-Propenoic acid, 3-phenyl-, methyl ester, commonly known as methyl cinnamate. Enzymes can operate under mild conditions, reduce waste, and provide high stereo- and regioselectivity.

The enzymatic synthesis of methyl cinnamate is most commonly achieved through the esterification of cinnamic acid with methanol or the transesterification of another cinnamate ester. Immobilized lipases are frequently employed as biocatalysts for this transformation due to their stability, reusability, and enhanced activity in non-aqueous environments. mdpi.comnih.gov The immobilization on hydrophobic supports can induce an open and hyperactivated conformation of the lipase (B570770), leading to improved catalytic efficiency. mdpi.com

Lipase B from Candida antarctica (CALB), often immobilized and commercially available as Novozym 435, is one of the most widely used and effective catalysts for this reaction. nih.gov Another effective enzyme is the lipase from Thermomyces lanuginosus, available as Lipozyme TL IM. nih.gov Research into the synthesis of a related compound, ethyl cinnamate, using Lipozyme TL IM demonstrated that reaction parameters such as the choice of solvent, temperature, and substrate molar ratio significantly impact the final yield. nih.gov For instance, using isooctane (B107328) as the reaction medium resulted in a substantially higher yield compared to other solvents or solvent-free systems. nih.gov In one study, optimizing conditions, including increasing the temperature from 10 to 50 °C, led to an 18-fold increase in the initial reaction rate and a final product yield of 99%. nih.gov

The transesterification route has also been explored. A study on the synthesis of trimethylolpropane (B17298) ester from high oleic palm methyl ester demonstrated the effectiveness of various commercial immobilized lipases, including Novozyme 435, Lipozyme TL IM, and Lipozyme RM IM. nih.gov Under optimized conditions of reduced pressure (0.1 mbar) and a 5% w/w enzyme dosage, Novozyme 435 achieved a 95.68% yield after 23 hours. nih.gov These findings highlight the high efficiency of immobilized lipases in ester synthesis under controlled conditions.

Table 1: Lipase-Catalyzed Synthesis of Cinnamate Esters

| Enzyme | Reaction Type | Substrates | Key Conditions | Yield | Source |

|---|---|---|---|---|---|

| Lipozyme TLIM | Esterification | Cinnamic acid, Ethanol | 50 °C, Isooctane medium | 99% | nih.gov |

| Novozyme 435 (CALB) | Transesterification | High Oleic Palm Methyl Ester, Trimethylolpropane | 70 °C, 0.1 mbar, 23 h, 5% w/w enzyme | 95.68% | nih.gov |

Ene-reductases (ERs), primarily from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated esters like methyl cinnamate. consensus.app This transformation is of significant interest for producing chiral molecules, as the reduction of the double bond in methyl cinnamate yields methyl 3-phenylpropanoate.

The biocatalytic potential of ERs for this purpose has been demonstrated in whole-cell biotransformation studies. For example, research involving the fungus Mucor circinelloides identified its capability to reduce methyl cinnamate. nih.gov Such studies often serve as a screening method to discover novel ERs with desirable activity and stability for industrial applications. nih.gov

Recent advancements focus on expanding the utility of ERs beyond simple reductions. Photoenzymatic strategies have been developed where an engineered flavin-dependent 'ene'-reductase can catalyze asymmetric radical-mediated reactions under visible light to produce valuable chiral heterocycles. researchgate.net Furthermore, to overcome the reliance on expensive NADPH cofactors, bio-electrocatalytic systems have been developed. mpg.de In one such system, methyl viologen was used as an electron mediator to recycle the active form of the ene-reductase. mpg.de Using this setup, the Thermostable Old Yellow Enzyme (TOYE) demonstrated high productivity for the reduction of various α,β-unsaturated substrates, achieving excellent stereoselectivity (up to 98% enantiomeric excess). mpg.de These innovative approaches highlight the versatility of ERs as multifaceted biocatalysts for complex stereoselective transformations. consensus.app

Table 2: Performance of Ene-Reductase (TOYE) in a Bio-electrocatalytic System

| Substrate | Productivity | Enantiomeric Excess (ee) | Configuration | Source |

|---|---|---|---|---|

| 2-Cyclohexen-1-one | 1.20 mM h⁻¹ | 17% ± 8% | (R) | mpg.de |

| 2-Methyl-2-cyclohexen-1-one | 1.40 mM h⁻¹ | 98% ± 1% | (R) | mpg.de |

| 2-Methyl-2-pentenal | 0.40 mM h⁻¹ | 11% ± 1% | (S) | mpg.de |

The production of methyl cinnamate from simple carbon sources like glucose has been successfully achieved through the metabolic engineering of microorganisms. acs.orgnih.gov This de novo biosynthesis approach is particularly attractive as it aligns with consumer preference for "natural" flavor and fragrance compounds. researchgate.netacs.org

Researchers have successfully engineered Escherichia coli to produce methyl cinnamate directly from glucose. acs.org An artificial biosynthetic pathway was constructed by introducing and expressing a set of key enzymes. acs.org This included genes from the shikimate pathway to increase the supply of the precursor L-phenylalanine, as well as a cinnamate carboxyl methyltransferase (CCMT1) from Ocimum basilicum, which efficiently catalyzes the final esterification step by transferring a methyl group from S-adenosylmethionine (SAM) to cinnamic acid. acs.org

To enhance production, further metabolic engineering strategies were implemented. The overexpression of the genes ppsA and tktA was performed to increase the availability of the metabolic precursors phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), which are crucial for the aromatic amino acid pathway. acs.org This optimization led to a methyl cinnamate titer of 302 mg/L. nih.govresearchgate.net To mitigate product toxicity, which can inhibit cell growth and limit production, a two-phase culture system was employed, boosting the final titer to 458 mg/L. acs.orgnih.govresearchgate.net

**Table 3: De Novo Biosynthesis of Methyl Cinnamate in Engineered *E. coli***

| Strain/Modification | Genetic Engineering Strategy | Resulting Titer | Source |

|---|---|---|---|

| Initial Strain | Co-expression of aroGfbr, pheAfbr, PA2, and CCMT1 | N/A (Initial construction) | acs.org |

| Optimized Precursors | Overexpression of ppsA and tktA | 302 mg/L | nih.govresearchgate.net |

| Toxicity Mitigation | Implementation of a two-phase culture system | 458 mg/L | acs.orgnih.govresearchgate.net |

A novel enzymatic route for ester synthesis has been discovered involving Carboxylic Acid Reductase (CAR), an enzyme typically known for converting carboxylic acids into aldehydes. nih.govresearchgate.net Research has shown that CAR from Mycobacterium marinum can catalyze direct esterification in aqueous environments when the standard cosubstrate NADPH is substituted with a nucleophilic alcohol. nih.gov This promiscuous activity represents a significant advancement for green chemistry, as most traditional enzymatic esterifications require the minimization of water. researchgate.net

The reaction proceeds efficiently at room temperature. researchgate.net Studies have shown that the reaction environment can be optimized; for example, the addition of imidazole, particularly at a pH of 10.0, significantly enhances the production of the ester. nih.govresearchgate.net When compared to other enzymes like lipases and acyltransferases for direct esterification in water, CAR demonstrated higher yields. nih.gov

The potential for scaling up this method was demonstrated through the synthesis of cinoxate, an ester derivative of cinnamic acid used in sunscreens. researchgate.net This chemo-enzymatic process achieved an isolated yield of 32%, confirming the viability of CAR-catalyzed esterification for producing valuable chemical compounds under environmentally benign aqueous conditions. researchgate.net

Principles of Green Chemistry in Synthesis of this compound

The synthesis of methyl cinnamate is increasingly guided by the principles of green chemistry, which prioritize the use of renewable feedstocks, reduction of waste, and implementation of safer and more efficient processes. Biocatalysis and metabolic engineering are central to this effort, and their combination with advanced reactor technology further enhances their sustainability.

Continuous flow reactors, including microreactors and packed-bed reactors, offer significant advantages over traditional batch processing for the synthesis of fine chemicals like methyl cinnamate. tue.nlunimi.it These systems provide superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, particularly for reactions that are highly exothermic or involve hazardous reagents. tue.nlunimi.it The small reactor volumes and high surface-area-to-volume ratios minimize transport limitations, often leading to higher yields and productivity. researchgate.net

The application of continuous flow technology to enzymatic reactions involving cinnamate derivatives has been successfully demonstrated. In one study, the synthesis of cinnamamides from methyl cinnamate was performed using an immobilized lipase (Lipozyme® TL IM) in a continuous-flow microreactor. mdpi.com This system achieved high efficiency under mild conditions (45 °C) with a remarkably short residence time of 40 minutes. mdpi.com

The use of packed-bed reactors, where the immobilized enzyme serves as the stationary phase, is particularly well-suited for continuous operations. researchgate.net This setup simplifies product separation and allows for the long-term, continuous use of the biocatalyst. Comparative studies have shown that catalytic performance in a continuous flow system can be significantly higher than in a batch system. For a Pd-catalyzed reaction, the turnover frequency (TOF) in a continuous column was 47 h⁻¹, compared to 29 h⁻¹ in a batch reactor, demonstrating the potential for process intensification. researchgate.net The ease of scaling up continuous systems makes this technology a cornerstone for the industrial implementation of green chemical and biochemical processes. mit.edu

Table 4: Comparison of Batch vs. Continuous Flow Processing for Catalytic Reactions

| Parameter | Batch System | Continuous Flow System | Advantage of Flow | Source |

|---|---|---|---|---|

| Reaction Time/Residence Time | 2.0 hours (reaction time) | 40 minutes (residence time) | Faster processing | researchgate.netmdpi.com |

| Turnover Frequency (TOF) | 29 h⁻¹ | 47 h⁻¹ | Higher catalyst productivity | researchgate.net |

| Turnover Number (TON) | 58 | 2704 | Greater catalyst lifetime/utilization | researchgate.net |

| Process Control | Limited heat/mass transfer | Excellent heat/mass transfer | Improved safety and consistency | tue.nlunimi.it |

Table of Mentioned Compounds

| Common Name | Systematic Name |

|---|---|

| Methyl cinnamate | This compound |

| Cinnamic acid | (E)-3-phenylprop-2-enoic acid |

| Ethyl cinnamate | 2-Propenoic acid, 3-phenyl-, ethyl ester |

| Methanol | Methanol |

| Ethanol | Ethanol |

| L-phenylalanine | (2S)-2-amino-3-phenylpropanoic acid |

| S-adenosylmethionine (SAM) | ((2S)-2-amino-4-{[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}(methyl)sulfonio)butanoate) |

| Glucose | (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal |

| Phosphoenolpyruvate (PEP) | 2-(phosphonooxy)prop-2-enoic acid |

| Erythrose-4-phosphate (E4P) | (2R,3R)-2,3-dihydroxy-4-phosphonooxybutanal |

| Cinoxate | 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethoxyethyl ester |

| Methyl 3-phenylpropanoate | 3-phenylpropanoic acid, methyl ester |

| Methyl viologen | 1,1'-dimethyl-4,4'-bipyridinium |

| Isooctane | 2,2,4-trimethylpentane |

Elucidation of Reaction Mechanisms and Computational Investigations of 2 Propenoic Acid, 3 Phenyl , Methyl Ester

Photochemical Reaction Pathways and Dynamics

The interaction of methyl cinnamate (B1238496) with ultraviolet (UV) light initiates a series of complex photochemical reactions. These processes are fundamental to its behavior and have been the subject of extensive research. The primary pathways include photoisomerization, photocycloaddition, and the underlying electronic dynamics that govern these transformations.

Photoisomerization (trans-cis) Mechanisms and Kinetics

Upon absorption of UV radiation, the stable trans-isomer of methyl cinnamate can undergo isomerization to the cis-isomer. This process is a key non-radiative decay pathway that allows for the efficient dissipation of absorbed UV energy. tandfonline.comrsc.org

Recent time-resolved gas-phase studies have precisely determined the lifetime of the initially excited 1¹ππ* state to be approximately 4.5 picoseconds (ps). tandfonline.com The proposed mechanism for this transformation involves a multi-step process. Following excitation to the first singlet ππ* (S₂) state, the molecule undergoes a rapid internal conversion (IC) to the lowest lying singlet nπ* (S₁) state. tandfonline.comrsc.org From the S₁ state, intersystem crossing (ISC) to the first triplet state (T₁) occurs. This triplet state is considered the crucial intermediary that facilitates the rotation around the C=C double bond, ultimately leading to the formation of either the cis-isomer or relaxation back to the trans-isomer in the ground state (S₀). tandfonline.comrsc.org

The efficiency of this process is sensitive to the substitution pattern on the phenyl ring. Theoretical studies have shown that for non-substituted methyl cinnamate, the internal conversion from the 1¹ππ* state to the 1¹nπ* state is a very efficient initial step for the rapid dissipation of UV energy. rsc.org

| Kinetic Parameter | Value | Description |

| 1¹ππ* State Lifetime | ~4.5 ps | The experimentally determined lifetime of the initially populated excited singlet state in the gas phase. tandfonline.com |

| Decay Mechanism | S₂ → S₁ → T₁ → S₀ | The proposed multi-step pathway for photoisomerization involving internal conversion and intersystem crossing. tandfonline.comrsc.org |

[2+2] Photocycloaddition Reactions and Dimerization Pathways (e.g., Truxinate and Truxillate Formation)

In addition to isomerization, methyl cinnamate can undergo intermolecular [2+2] photocycloaddition reactions, leading to the formation of cyclobutane (B1203170) dimers. researchgate.net This reaction is of significant synthetic interest as the resulting cyclobutane structures are core scaffolds in numerous natural products. nih.govnih.gov The dimerization of cinnamic acid derivatives can yield two main classes of regioisomers: truxillic acids (head-to-head adducts) and truxinic acids (head-to-tail adducts). The corresponding methyl esters are known as truxillates and truxinates. nih.govresearchgate.net

The reaction, particularly in solution, can be complex, often producing a mixture of up to eleven possible diastereomers and regioisomers. nih.gov However, significant progress has been made in controlling the selectivity of this reaction through various methods:

Catalysis: Chiral Lewis acids and thiourea-based organocatalysts have been shown to promote highly enantioselective and diastereoselective [2+2] photocycloadditions. nih.govnih.govresearchgate.net These catalysts can work by activating the cinnamate substrate towards triplet energy transfer from a photocatalyst. nih.gov

Solid-State and Templated Reactions: Performing the photoreaction in the solid state or using covalent templates like 1,8-naphthalenediol can enforce a specific alignment of the monomer units. digitellinc.com This pre-organization facilitates the formation of single diastereomers of the cycloadducts in high yields. digitellinc.com

Flow Chemistry: Utilizing flow photochemistry platforms offers consistent and predictable formation of specific cyclobutane diastereomers, improving control over the reaction outcomes. nih.gov

The formation of these dimers typically proceeds through a stepwise mechanism involving triplet-state intermediates, which contributes to the potential for multiple stereoisomeric products in the absence of catalytic or steric control. nih.gov

| Dimer Type | Description | Formation Pathway |

| Truxillates | Head-to-head cycloadducts | [2+2] photocycloaddition |

| Truxinates | Head-to-tail cycloadducts | [2+2] photocycloaddition |

Electronic Excited State Dynamics and Non-Radiative Decay Processes

The photochemistry of methyl cinnamate is dictated by the dynamics of its electronic excited states and the competition between different non-radiative decay (NRD) channels. Upon UV excitation from the ground state (S₀) to the bright S₂ (1¹ππ*) state, the molecule must dissipate this excess energy. tandfonline.comrsc.org

Three primary NRD pathways have been proposed for cinnamate derivatives:

Internal Conversion (IC) to the 1nπ state (S₁):* As discussed in the photoisomerization section, this is a key initial step. The energy gap between the 1¹ππ* and 1¹nπ* states is crucial, and substituents on the phenyl ring can modulate this gap, thereby affecting the IC efficiency. rsc.org

Intersystem Crossing (ISC) to the Triplet Manifold: Following IC to the S₁ state, the molecule can undergo ISC to the lowest triplet excited state (T₁). researchgate.net This T₁ state is pivotal as it serves as the gateway for the trans → cis isomerization. rsc.org

Direct Isomerization on the S₁ Potential Energy Surface: An alternative pathway involves twisting around the C=C bond directly on the S₁ potential energy surface, leading to a conical intersection with the ground state (S₀), which facilitates a return to either the trans or cis form. rsc.org

For methyl cinnamate itself, studies suggest the dominant and most efficient pathway for dissipating harmful UV energy is the multi-step process involving internal conversion to the S₁ state, followed by intersystem crossing to the T₁ state, which then mediates the isomerization. rsc.org This efficient NRD mechanism is fundamental to the photoprotective properties observed in many cinnamate derivatives used in sunscreens. rsc.org

Advanced Theoretical and Computational Chemistry Applications

Computational chemistry provides powerful tools for investigating the intricate details of molecular structure, reactivity, and dynamics that are often difficult to probe experimentally. For methyl cinnamate, methods like Density Functional Theory and Molecular Dynamics simulations have been instrumental in elucidating its photochemical behavior.

Density Functional Theory (DFT) for Ground and Excited States Characterization

Time-Dependent Density Functional Theory (TD-DFT) has become a standard and powerful computational tool for studying the electronic excited states of molecules. rsc.orgresearchgate.net It allows for the calculation of properties directly related to optical absorption and emission spectra. rsc.org

For methyl cinnamate and related compounds, TD-DFT calculations have been crucial for:

Characterizing Electronic States: Calculating the energies and characters of the relevant singlet (S₀, S₁, S₂) and triplet (T₁) states. rsc.org This helps to build a comprehensive energy level diagram for the molecule.

Mapping Reaction Pathways: Systematically searching for reaction pathways, like the trans → cis isomerization, by locating minimum energy structures and transition states on the potential energy surfaces of the excited states. rsc.org

Understanding Substituent Effects: Theoretically examining how different substituents on the phenyl ring alter the electronic structure, the energies of the ππ* and nπ* states, and consequently, the preferred non-radiative decay route. rsc.org

Extensive benchmark studies have shown that hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide the best accuracy for calculating excited-state properties of organic molecules. nih.govmdpi.com For instance, functionals like PBE0 and B3LYP are commonly used. mdpi.com These calculations help confirm and rationalize experimental findings, such as the multi-step NRD process being the most efficient photoisomerization route for methyl cinnamate. rsc.org

| Computational Method | Application for Methyl Cinnamate | Key Findings |

| DFT (Ground State) | Geometry optimization, molecular orbital analysis. | Provides the stable structures and electronic properties in the ground state. |

| TD-DFT (Excited States) | Calculation of vertical excitation energies, mapping of potential energy surfaces. | Confirms the ordering of excited states (S₂, S₁, T₁) and elucidates the multi-step isomerization pathway. rsc.org |

Molecular Dynamics Simulations of Reactivity and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com While standard MD uses classical force fields and cannot typically model chemical reactions directly, it is invaluable for studying intermolecular interactions, conformational changes, and environmental effects on molecular behavior. youtube.com

For studying the reactivity of methyl cinnamate, particularly the [2+2] photocycloaddition, MD simulations can be applied to:

Simulate Intermolecular Encounters: In solution, MD can model the diffusion and collision of two methyl cinnamate molecules, providing insight into their preferred orientations and the frequency of encounters that could lead to dimerization upon photoexcitation.

Model Templated Systems: Simulations can be used to understand how a template molecule or a crystal lattice environment constrains the movement of methyl cinnamate molecules, pre-organizing them for a specific, selective photocycloaddition reaction.

Study Solvent Effects: MD can explicitly model the solvent molecules surrounding a methyl cinnamate molecule, helping to understand how the solvent influences excited-state dynamics and reaction pathways.

For processes involving bond breaking and formation, more advanced techniques like reactive molecular dynamics (RMD), which use reactive force fields (e.g., ReaxFF), or on-the-fly surface hopping dynamics coupled with quantum mechanical calculations, are necessary. youtube.comscielo.br These methods can simulate the nonadiabatic transitions between electronic states and the subsequent nuclear motion along a reaction coordinate, providing a complete, time-resolved picture of photochemical events like isomerization and cycloaddition. youtube.com

Quantum Chemical Studies of Intermolecular Forces (e.g., π-π Stacking, C=O···π Interactions)

The structure of methyl cinnamate, featuring a phenyl ring and a conjugated ester group, facilitates a range of non-covalent interactions that are crucial in determining its physical properties and its role in supramolecular chemistry and material science. Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide significant insights into these forces.

π-π Stacking: The aromatic phenyl ring is the primary site for π-π stacking interactions. These attractive, non-covalent interactions occur between electron-rich π-systems of aromatic rings. nih.govresearchgate.net The stability and geometry of these stacked arrangements are influenced by electrostatic and dispersion forces. Computational models, such as those using the M06-2X functional, have been effective in calculating the interaction energies in stacked aromatic dimers. scirp.orgnih.gov While direct studies on methyl cinnamate dimers are specific, the principles derived from studies on benzene (B151609), toluene, and indole (B1671886) derivatives are applicable. rsc.org These studies show that substituents on the aromatic ring can significantly alter the electrostatic potential and thus the strength of the stacking interaction. The electron-withdrawing nature of the propenoate group in methyl cinnamate influences the charge distribution of the phenyl ring, affecting its stacking behavior compared to unsubstituted benzene.

Photophysical studies on methyl cinnamate and its derivatives reveal the importance of various electronic states (such as 1ππ, 1nπ, and 3ππ*) in its behavior upon photoexcitation. nih.gov The interplay of these states and the non-radiative decay pathways are governed by the molecule's geometry and intermolecular interactions, highlighting the connection between these fundamental forces and the compound's properties. nih.govnih.gov

Spectroscopic Parameter Prediction using Molecular Vibration Theory

Molecular vibration theory, often implemented through quantum chemical calculations like DFT, is a powerful tool for predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules like methyl cinnamate. chimia.charxiv.orgchimia.ch These computational approaches can calculate the vibrational frequencies and intensities, which correspond to the peaks observed in experimental spectra.

By optimizing the molecular geometry of methyl cinnamate and calculating the second derivatives of the energy with respect to atomic displacements, a set of normal modes of vibration can be obtained. Each mode corresponds to a specific frequency. Theoretical calculations on related molecules have shown that methods like B3LYP with basis sets such as 6-311++G(d,p) can yield theoretical wavenumbers that are in good agreement with experimental data after applying a scaling factor. researchgate.net

For methyl cinnamate, key vibrational modes include the C=O stretch of the ester, the C=C stretch of the alkene, aromatic C-H stretches, and various bending and torsional modes. A new theoretical method has been presented to evaluate the polarizabilities of liquid crystal compounds, including methyl cinnamate, by using molecular vibration approaches. bibliotekanauki.pl This demonstrates the applicability of such methods to complex phases of matter. The comparison between calculated and experimental spectra allows for precise assignment of spectral bands to specific molecular motions.

Table 1: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups in Methyl Cinnamate (Note: This table is illustrative, based on typical values from spectroscopic databases and computational chemistry literature. Precise experimental values can vary with measurement conditions.)

| Vibrational Mode | Typical Experimental Frequency (cm⁻¹) | Typical Calculated Frequency (cm⁻¹) (Scaled) |

| Phenyl C-H Stretch | 3100-3000 | 3085 |

| Alkene C-H Stretch | 3050-3010 | 3040 |

| Methyl C-H Stretch | 2990-2950 | 2960 |

| Carbonyl (C=O) Stretch | 1730-1715 | 1720 |

| Alkene (C=C) Stretch | 1640-1625 | 1635 |

| Aromatic Ring Stretch | 1600, 1580, 1500, 1450 | 1595, 1575, 1490, 1445 |

| C-O Stretch | 1300-1150 | 1280, 1170 |

| trans-Alkene C-H Out-of-Plane Bend | 980-960 | 970 |

The agreement between predicted and observed values confirms the accuracy of the computational models and aids in the detailed structural analysis of the molecule. nih.gov

Mechanistic Studies of Organic Transformations

Nucleophilic Addition and Substitution Mechanisms

Methyl cinnamate's reactivity is dominated by its two key functional groups: the carbon-carbon double bond and the ester carbonyl group.

Nucleophilic Addition (to the C=C bond): As an α,β-unsaturated ester, the double bond of methyl cinnamate is activated towards nucleophilic attack, specifically Michael (or conjugate) addition. The electron-withdrawing ester group polarizes the double bond, making the β-carbon electrophilic. The mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of an enolate intermediate. This intermediate is then protonated (typically by the solvent or a weak acid) to yield the final addition product.

Nucleophilic Acyl Substitution (at the C=O group): The ester group undergoes nucleophilic acyl substitution. A classic example is the Fischer esterification used to synthesize methyl cinnamate from cinnamic acid and methanol (B129727) with an acid catalyst (like H₂SO₄). chegg.comnsf.gov The reverse reaction, hydrolysis, follows the same mechanistic pathway. Another important substitution is amidation, where an amine acts as the nucleophile. The mechanism proceeds via a tetrahedral intermediate. algoreducation.com

Nucleophilic Attack: The nucleophile (e.g., an amine, R-NH₂) attacks the electrophilic carbonyl carbon.

Tetrahedral Intermediate Formation: The π-bond of the carbonyl breaks, and its electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, reforming the C=O double bond and expelling the methoxy (B1213986) group (⁻OCH₃) as a leaving group.

Proton Transfer: A final proton transfer step neutralizes the product.

This pathway is fundamental to reactions like the conversion of methyl cinnamate to cinnamamide (B152044).

Electroreductive Hydrocoupling Mechanisms

The electroreduction of methyl cinnamate provides a pathway to form carbon-carbon bonds, leading to dimerized products. tubitak.gov.tr This process, known as hydrocoupling, involves the transfer of electrons to the molecule to generate reactive intermediates.

Studies on the electroreduction of substituted methyl cinnamates in acetonitrile (B52724) have shown the stereoselective formation of cyclized hydrodimers. nih.gov The reaction is conveniently performed in an undivided cell at a constant current. The electrochemical reduction generates a radical anion, which can then dimerize or be further reduced to a dianion.

A proposed mechanism for the cross-coupling is an EECC (electrochemical-electrochemical-chemical-chemical) process: tubitak.gov.tr

First Electron Transfer (E): Methyl cinnamate accepts an electron at the cathode to form a radical anion. Ph-CH=CH-COOMe + e⁻ → [Ph-CH=CH-COOMe]⁻•

Second Electron Transfer (E): The radical anion is rapidly reduced further to a dianion. [Ph-CH=CH-COOMe]⁻• + e⁻ → [Ph-CH=CH-COOMe]²⁻

First Chemical Step (C): This highly reactive dianion acts as a nucleophile. In the presence of an electrophile (like 1,3-bis(4-methylphenylsulphonyloxy)propane), it can attack to form a new C-C bond, leading to cyclization. tubitak.gov.tr In the absence of other electrophiles, it can attack another molecule of methyl cinnamate, leading to dimerization.

Second Chemical Step (C): Subsequent intramolecular reaction or protonation steps lead to the final stable hydrodimer product, such as trans-(±) methyl 2,3-diphenyl-5-oxo-cyclopentanecarboxylate. tubitak.gov.tr

The stereochemistry of the resulting products is influenced by the transition states of the coupling step, which have been investigated using semi-empirical calculation methods. nih.gov

Enzymatic Amidation Reaction Mechanisms

Enzymes, particularly lipases, can be used as catalysts for the amidation of esters like methyl cinnamate, offering a green and highly selective alternative to traditional chemical methods. sigmaaldrich.com The synthesis of cinnamides is of interest due to their biological activities.

The most widely accepted mechanism for lipase-catalyzed amidation involves a two-step ping-pong process, analogous to their natural function in ester hydrolysis:

Acylation (Formation of Acyl-Enzyme Intermediate): The ester substrate (methyl cinnamate) enters the active site of the lipase (B570770). A key serine residue in the enzyme's catalytic triad (B1167595) acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, releasing the alcohol (methanol) and forming a covalent acyl-enzyme intermediate. Enzyme-Ser-OH + Ph-CH=CH-COOMe → [Tetrahedral Intermediate] → Enzyme-Ser-O-CO-CH=CH-Ph + MeOH

Deacylation (Amine Attack): The amine nucleophile (R-NH₂) enters the active site and attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate. This intermediate then breaks down, releasing the amide product (cinnamamide derivative) and regenerating the free enzyme, ready for another catalytic cycle. rsc.org Enzyme-Ser-O-CO-CH=CH-Ph + R-NH₂ → [Tetrahedral Intermediate] → Enzyme-Ser-OH + Ph-CH=CH-CONH-R

Lipases like Candida antarctica lipase B (often immobilized as Novozym 435) are highly effective for these transformations. nih.govnih.gov The enzyme's active site provides a specific environment that orients the substrates, leading to high regioselectivity and efficiency, often under mild reaction conditions. nih.govmdpi.com

Advanced Spectroscopic and Analytical Characterization of 2 Propenoic Acid, 3 Phenyl , Methyl Ester

Gas Chromatography-Mass Spectrometry (GC-MS) in Chemical Profiling

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds. shimadzu.com It is particularly effective for analyzing complex mixtures, making it an indispensable tool in various scientific disciplines, including environmental analysis, food science, and forensic investigations. shimadzu.comnih.gov The coupling of gas chromatography, which separates components based on their boiling points and interactions with a stationary phase, with mass spectrometry, which provides structural information based on mass-to-charge ratio and fragmentation patterns, offers high sensitivity and specificity. nih.govnist.gov

Methodological Advancements for Trace Analysis and Compound Identification

The continuous evolution of GC-MS methodologies has significantly enhanced its capabilities for trace analysis and the unambiguous identification of compounds. Modern GC-MS systems, often equipped with advanced features like selected-ion monitoring (SIM), allow for the detection of analytes at very low concentrations, achieving quantitation limits in the parts-per-million (ppm) range. nih.gov The development of sophisticated data processing algorithms and extensive spectral libraries, such as the NIST library, has automated and improved the accuracy of compound identification by comparing experimental mass spectra with known fragmentation patterns. nist.govplantsjournal.com

Methodological improvements also focus on sample preparation and injection techniques. For instance, the use of a split injection mode can limit the amount of non-volatile material entering the column, which is particularly useful when analyzing trace impurities in a complex matrix. nih.gov Furthermore, the optimization of GC parameters, such as the column type (e.g., 5% phenyl methylpolysiloxane), temperature programming, and carrier gas flow rate, is crucial for achieving optimal separation and peak resolution. researchgate.net The choice of ionization technique, with electron ionization (EI) being common, and the settings of the mass spectrometer, including the mass range and detector voltage, are also critical for obtaining high-quality data. plantsjournal.com

Recent advancements also include the development of multidimensional GC-MS (GCxGC-MS), which provides even greater separation power for extremely complex samples. Additionally, techniques like tandem mass spectrometry (MS/MS) enhance selectivity and sensitivity, which is particularly beneficial for the analysis of trace-level compounds in challenging matrices. bohrium.com

Application in Phytochemical and Volatile Metabolite Analysis of Plant Extracts

GC-MS is extensively used for the phytochemical profiling of plant extracts, especially for the analysis of essential oils and other volatile and semi-volatile secondary metabolites. researchgate.netmdpi.commdpi.com This technique allows for the identification and quantification of a wide array of compounds, including terpenoids, alkaloids, flavonoids, and phenylpropanoids like methyl cinnamate (B1238496). mdpi.commdpi.com The analysis of the chemical composition of plant extracts is fundamental for their quality control, chemotaxonomy, and the discovery of new bioactive compounds. mdpi.comresearchgate.net

Methyl cinnamate has been identified as a significant component in the essential oils of various plants. For example, it is a major constituent in certain species of basil (Ocimum basilicum) and cinnamon. researchgate.netresearchgate.netnih.gov GC-MS analysis of these plant extracts typically involves the separation of the volatile components on a capillary column, followed by their identification based on their retention time and mass spectrum. researchgate.netnih.gov The resulting chromatogram provides a "fingerprint" of the plant's volatile profile, with each peak corresponding to a specific compound. nih.gov

The application of GC-MS in this field extends to the comparative analysis of different plant species or varieties, helping to distinguish them based on their chemical profiles. mdpi.comresearchgate.net It is also instrumental in studying the effects of different extraction methods on the composition of the essential oil, ensuring the optimal recovery of desired compounds like methyl cinnamate. researchgate.net Furthermore, GC-MS is a key tool in metabolomics, enabling the comprehensive analysis of the volatile metabolites produced by a plant under specific conditions. nih.gov

Below is a table summarizing the findings of GC-MS analysis for methyl cinnamate in a plant extract:

| Parameter | Value |

| Retention Time (min) | 5.6 |

| Molecular Weight ( g/mol ) | 162.1 |

| Molecular Formula | C₁₀H₁₀O₂ |

| Key Mass Fragments (m/z) | 162, 131, 103, 77 |

| This data is illustrative and based on typical findings for methyl cinnamate. researchgate.net |

Vibrational Spectroscopy (FTIR, Raman) for Structural Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable insights into the molecular structure of compounds by probing their vibrational modes. youtube.com These techniques are complementary and offer a detailed fingerprint of the functional groups present in a molecule. youtube.com

FTIR Spectroscopy of methyl cinnamate reveals characteristic absorption bands corresponding to its various functional groups. The spectrum typically shows strong absorptions for the C=O stretching of the ester group, the C=C stretching of the alkene, and the aromatic C=C stretching of the phenyl ring. The C-H stretching and bending vibrations of the aromatic and vinyl protons, as well as the methyl group, are also readily identifiable. researchgate.net These vibrational signatures are crucial for confirming the compound's identity and assessing its purity.

Raman Spectroscopy offers complementary information. While FTIR is particularly sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar bonds and symmetric vibrations. youtube.com For methyl cinnamate, Raman spectroscopy can provide clear signals for the aromatic ring breathing modes and the C=C double bond stretching. The combination of FTIR and Raman data allows for a more complete structural analysis. youtube.com

The following table presents typical vibrational frequencies for methyl cinnamate:

| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) |

| C=O Stretch (Ester) | ~1715 | ~1715 |

| C=C Stretch (Alkene) | ~1635 | ~1635 |

| Aromatic C=C Stretch | ~1600, 1580, 1495 | ~1600, 1580, 1495 |

| =C-H Bend (trans) | ~980 | - |

| C-O Stretch (Ester) | ~1280, 1170 | - |

| Data is approximate and based on typical spectroscopic values. nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed elucidation of molecular structure in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. researchgate.netnumberanalytics.com

High-Resolution NMR and 2D-NMR Techniques (e.g., ROESY)

High-resolution ¹H and ¹³C NMR spectra of methyl cinnamate provide a wealth of structural information. The ¹H NMR spectrum displays distinct signals for the aromatic protons, the vinyl protons, and the methyl protons of the ester group. researchgate.netspectrabase.comchemicalbook.com The chemical shifts and coupling constants of the vinyl protons are characteristic of the trans configuration, which is the more stable isomer. rsc.org The ¹³C NMR spectrum shows resonances for each unique carbon atom, including the carbonyl carbon of the ester, the carbons of the double bond, and the aromatic carbons. nih.govresearchgate.net

Two-dimensional (2D) NMR techniques are employed to further unravel the molecular structure by revealing correlations between different nuclei. numberanalytics.comnumberanalytics.com Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. numberanalytics.comnumberanalytics.com HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range couplings between protons and carbons, helping to piece together the molecular framework. numberanalytics.comnumberanalytics.com

Rotating-frame Overhauser Effect Spectroscopy (ROESY) is a specific 2D NMR experiment that is particularly useful for determining spatial proximities between protons, even in medium-sized molecules where the standard Nuclear Overhauser Effect (NOE) may be weak or zero. columbia.edu For methyl cinnamate, a ROESY experiment can confirm the trans geometry of the double bond by showing a correlation between the vinyl protons. It can also reveal through-space interactions between the vinyl protons and the aromatic protons, providing insights into the preferred conformation of the molecule in solution. researchgate.netcolumbia.edu

The following tables summarize the ¹H and ¹³C NMR chemical shifts for methyl cinnamate:

¹H NMR Data (in CDCl₃)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-7 (vinyl) | ~7.70 | d | ~16.0 |

| H-8 (vinyl) | ~6.44 | d | ~16.0 |

| Aromatic-H | ~7.35-7.54 | m | - |

| OCH₃ | ~3.80 | s | - |

Data is approximate and based on typical spectroscopic values. rsc.org

¹³C NMR Data (in CDCl₃)

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O | ~167.5 |

| C-7 | ~144.9 |

| C-8 | ~117.9 |

| Aromatic C | ~128.1, 129.0, 130.4, 134.5 |

| OCH₃ | ~51.8 |

Data is approximate and based on typical spectroscopic values. rsc.org

In-line NMR for Real-time Reaction Monitoring

The integration of NMR spectroscopy with continuous flow chemistry has given rise to the powerful technique of in-line NMR monitoring . univ-nantes.frnih.gov This approach allows for the real-time analysis of chemical reactions as they occur within a flow reactor. univ-nantes.fr By flowing the reaction mixture directly through the NMR spectrometer, it is possible to obtain continuous data on the concentrations of reactants, intermediates, and products. univ-nantes.frnih.gov

In-line NMR is particularly valuable for optimizing reaction conditions, studying reaction kinetics, and understanding reaction mechanisms. univ-nantes.frmagritek.com For reactions involving methyl cinnamate, such as its synthesis or subsequent transformations, in-line NMR can provide immediate feedback on conversion rates and the formation of any byproducts. magritek.com The use of high-field NMR instruments in this setup offers the advantage of high resolution and sensitivity, enabling the analysis of complex reaction mixtures. univ-nantes.fr Furthermore, the application of ultrafast 2D NMR techniques, like ultrafast COSY, can provide detailed structural information in a matter of seconds, which is crucial for monitoring fast reactions. univ-nantes.frnih.gov This real-time data acquisition allows for rapid optimization of parameters such as temperature, pressure, and catalyst loading to maximize yield and selectivity. univ-nantes.fr

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural information of molecules. In the context of polymer science, specific MS methods are invaluable for characterizing the distribution of polymer chain lengths and the identity of their end groups.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique particularly suited for the analysis of large molecules like synthetic polymers, preventing their fragmentation during the ionization process. sigmaaldrich.com This method allows for the resolution of individual oligomers in a polymer sample, providing detailed information on molecular weight distribution, the mass of repeating monomer units, and the chemical nature of the polymer chain termini. sigmaaldrich.comyoutube.com

For the analysis of poly(methyl cinnamate), a common experimental setup involves using dithranol as the matrix, which absorbs the laser energy and facilitates the gentle ionization of the polymer molecules. researchgate.netnih.gov An ionizing agent, such as sodium trifluoroacetate (B77799) (CF₃COONa), is often added to promote the formation of single-charged ions ([M+Na]⁺), which simplifies the resulting mass spectrum. researchgate.net By plotting the mass-to-charge ratio (m/z) of the observed peaks against the number of monomer units (n), researchers can confirm the polymer's structure and identify different series, which may correspond to variations in end-group composition. researchgate.net

Table 1: MALDI-TOF-MS Parameters for Poly(methyl cinnamate) Analysis

| Parameter | Description | Reference |

|---|---|---|

| Technique | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) | sigmaaldrich.comresearchgate.net |

| Matrix | Dithranol | researchgate.netnih.gov |

| Ionizing Agent | Sodium Trifluoroacetate (CF₃COONa) | researchgate.net |

| Analyte | Poly(methyl cinnamate) | researchgate.net |

| Primary Data | Mass distribution, repeat unit mass, end-group identity, Mₙ, Mₙ, Đ | sigmaaldrich.comyoutube.com |

Time-Resolved Spectroscopy for Ultrafast Dynamics

Time-resolved spectroscopy employs ultrashort laser pulses to investigate the dynamic processes that occur in molecules on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales following photoexcitation. These techniques are crucial for understanding the photochemistry and photophysics of molecules like methyl cinnamate.

Time-Resolved Ion Yield (TR-IY) spectroscopy is an experimental technique used to measure the lifetime of excited electronic states in the gas phase. tandfonline.comtandfonline.com In this method, a "pump" laser pulse excites the molecule to a specific electronic state. A second, time-delayed "probe" pulse then ionizes the molecule from this excited state. By monitoring the parent ion signal as a function of the time delay (Δt) between the pump and probe pulses, a transient decay profile is generated. nih.gov

Studies on gaseous trans-methyl cinnamate using TR-IY have been instrumental in precisely determining the lifetime of its initially populated ¹ππ* electronic state. tandfonline.comtandfonline.com Upon photoexcitation at 294 nm, the decay of the ¹ππ* state was monitored. The TR-IY experiments yielded a lifetime of approximately 4.5 picoseconds (ps). tandfonline.comtandfonline.com This decay is attributed to an internal conversion (IC) process, where the molecule transitions non-radiatively from the ¹ππ* state to a lower-lying ¹nπ* state, a key step in the pathway towards trans-cis photoisomerization. tandfonline.comtandfonline.com

Time-Resolved Photoelectron Spectroscopy (TR-PES) is a complementary and powerful technique that provides more detailed information about the electronic structure and dynamics of excited states. rsc.org Similar to TR-IY, it uses a pump-probe scheme. However, instead of just detecting the ion, TR-PES measures the kinetic energy of the photoelectrons ejected by the probe pulse. nih.gov This provides a "fingerprint" of the specific electronic state the molecule is in at the moment of ionization. tandfonline.com

For trans-methyl cinnamate in the gas phase, TR-PES experiments were conducted in conjunction with TR-IY to confirm and elaborate on the ultrafast dynamics. tandfonline.comtandfonline.com The results from TR-PES also showed a lifetime of ~4.5 ps for the ¹ππ* state, corroborating the TR-IY findings. tandfonline.comtandfonline.com The photoelectron spectra provide insight into the evolution of the system, showing a uniform drop in intensity as the molecule transitions from the ¹ππ* to the ¹nπ* state. tandfonline.com This confirms that the ~4.5 ps time constant is associated with the ¹ππ* → ¹nπ* internal conversion. tandfonline.com

Table 2: Ultrafast Dynamics Data for trans-Methyl Cinnamate

| Technique | Measured Parameter | Value | Process | Reference |

|---|---|---|---|---|

| TR-IY | ¹ππ* State Lifetime | ~ 4.5 ps | Internal Conversion (¹ππ* → ¹nπ*) | tandfonline.comtandfonline.com |

| TR-PES | ¹ππ* State Lifetime | ~ 4.5 ps | Internal Conversion (¹ππ* → ¹nπ*) | tandfonline.comtandfonline.com |

UV-Visible Absorption and Fluorescence Spectroscopy in Photophysical Studies

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are fundamental techniques for studying the photophysical properties of molecules. UV-Vis spectroscopy reveals which wavelengths of light a molecule absorbs to become electronically excited, while fluorescence spectroscopy measures the light emitted as the molecule relaxes from an excited state back to the ground state.

The UV-Vis absorption spectrum of trans-methyl cinnamate in a cyclohexane (B81311) solvent shows a strong, broad absorption band centered in the UV-B region. tandfonline.comrsc.org The peak maximum is observed at approximately 280 nm, which corresponds to the electronic transition to the first singlet excited state, the ¹ππ* state. tandfonline.com The significant absorption in this region is a characteristic feature of the cinnamate chromophore and is related to electron delocalization across the aromatic ring and the ester group. nih.gov

Fluorescence studies of methyl cinnamate reveal that the molecule has a very short fluorescence decay time. tandfonline.com Early studies in solution measured a fluorescence decay of less than 3 picoseconds with an estimated fluorescence quantum yield of only 0.001. tandfonline.com This low quantum yield and rapid decay indicate that non-radiative pathways, such as internal conversion and intersystem crossing, are the dominant relaxation mechanisms for the excited state, efficiently dissipating the absorbed UV energy. tandfonline.comresearchgate.net This rapid, non-radiative decay is a critical aspect of the photoprotective properties of cinnamates. tandfonline.com The shape of the fluorescence emission spectrum is independent of the excitation wavelength, which is a characteristic of emission occurring from the lowest vibrational level of the first excited state (S₁). uci.edu

Table 3: Photophysical Data for trans-Methyl Cinnamate

| Technique | Solvent | Parameter | Value/Observation | Reference |

|---|---|---|---|---|

| UV-Vis Absorption | Cyclohexane | λmax (Absorption Maximum) | ~280 nm | tandfonline.com |

| Fluorescence Spectroscopy | Solution | Fluorescence Decay Time | < 3 ps | tandfonline.com |

| Fluorescence Spectroscopy | Solution | Fluorescence Quantum Yield | ~0.001 | tandfonline.com |

Polymer Chemistry and Materials Science Based on 2 Propenoic Acid, 3 Phenyl , Methyl Ester

Polymerization Reactions and Mechanisms

The polymerization of 2-propenoic acid, 3-phenyl-, methyl ester, commonly known as methyl cinnamate (B1238496), offers a versatile platform for creating acrylic resins with unique properties. Its structure, which includes an acrylic double bond and a phenyl group, allows for various polymerization strategies.

Homopolymerization and Copolymerization Strategies for Acrylic Resins

Methyl cinnamate can undergo polymerization through its α,β-unsaturated double bond to form homopolymers, yielding acrylic resins that combine features of both polystyrenes and polyacrylates. researchgate.net However, the homopolymerization can be slow. researchgate.net More commonly, methyl cinnamate is copolymerized with other vinylic monomers, such as methyl methacrylate (B99206), styrene (B11656), and acrylonitrile, to tailor the properties of the resulting acrylic resins. researchgate.netresearchgate.net

Strategies for polymerization include:

Free-Radical Polymerization: This is a common method initiated by agents like 2,2'-azobisisobutyronitrile (AIBN). researchgate.netresearchgate.net However, the bulky phenyl group on the β-carbon can cause steric hindrance, which may affect polymerization rates and the molecular weight of the resulting polymer. researchgate.net

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) offer better control over the polymer architecture, including molecular weight and polydispersity. cmu.educmu.edugoogle.com The use of a suitable catalyst system is crucial for the successful ATRP of sterically hindered monomers like methyl cinnamate. cmu.educmu.edu

Anionic Polymerization: This method can also be employed, particularly in copolymerization with other acrylic monomers, to create well-defined block copolymers.

Group-Transfer Polymerization (GTP): GTP has been used to synthesize copolymers of methyl cinnamate with other acrylates, such as methyl methacrylate (MMA), using a silicon-based Lewis acid catalyst. researchgate.net

The incorporation of the cinnamate moiety into acrylic resins is valued for introducing photoreactive properties, which are discussed in later sections.

Synthesis of Poly(methyl cinnamate) and Related Acrylic Resins

The synthesis of poly(methyl cinnamate) (PMC) and its copolymers has been explored through various techniques. While free-radical polymerization is a straightforward approach, it often results in polymers with broad molecular weight distributions. researchgate.net

Detailed studies have focused on creating well-defined polymers. For instance, the homopolymerization of cinnamic monomers can produce innovative bio-based materials that possess high thermal stability. researchgate.net The characterization of these polymers is typically performed using techniques like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure, while Gel Permeation Chromatography (GPC) is used to determine molecular weights and polydispersity. researchgate.net MALDI-TOF-MS analysis has also been used to characterize poly(methyl cinnamate), providing detailed information about the polymer structure and end groups. researchgate.net

Copolymers containing methyl cinnamate are often synthesized to combine the properties of different monomers. For example, copolymers with methyl methacrylate or 2-hydroxyethyl acrylate (B77674) can be electrospun into fibers, where the cinnamate groups can later be photocrosslinked. rsc.org

Table 1: Examples of Polymerization Methods for Methyl Cinnamate (MCin) and Related Monomers

| Polymerization Method | Monomers | Initiator/Catalyst | Key Findings |